

# An In-depth Technical Guide to 3-Iodopyridin-2(1H)-one

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## Compound of Interest

Compound Name: 3-Iodopyridin-2(1H)-one

Cat. No.: B181410

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CAS Number: 111079-46-0

This technical guide provides a comprehensive overview of **3-Iodopyridin-2(1H)-one**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, plausible synthetic routes, and significant biological activities associated with its core scaffold, the pyridin-2(1H)-one moiety.

## Physicochemical Properties

**3-Iodopyridin-2(1H)-one** is a halogenated derivative of 2-pyridone. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized.

Property	Value	Source
CAS Number	111079-46-0	
IUPAC Name	3-iodo-1H-pyridin-2-one	
Molecular Formula	C <sub>5</sub> H <sub>4</sub> INO	
Molecular Weight	220.997 g/mol	
Canonical SMILES	<chem>C1=CC(=C(C=N1)I)O</chem>	
InChI Key	YEMFHJFNJPXYOE-UHFFFAOYSA-N	
Physical State	Solid (predicted)	

## Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis protocol for **3-Iodopyridin-2(1H)-one** is not extensively documented. However, based on established methods for the iodination of pyridones and related heterocycles, a plausible synthetic route can be proposed. A radical-based direct C-H iodination of pyridones has been shown to be an effective method for introducing iodine at the C3 and C5 positions.

### Proposed Synthesis: Direct C-H Iodination of 2-Pyridone

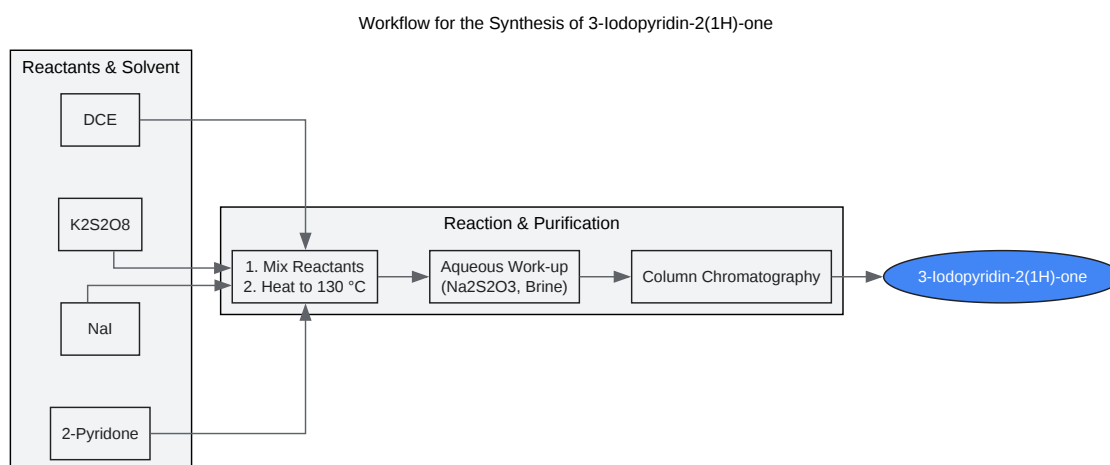
This method involves the in situ generation of an iodo radical, which then reacts with the pyridone ring.

Materials:

- 2-Pyridone (1 equivalent)
- Potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) (2 equivalents)
- Sodium iodide (NaI) (2 equivalents)
- Dichloroethane (DCE) as solvent

## Procedure:

- To a solution of 2-pyridone in dichloroethane, add sodium iodide and potassium persulfate.
- Heat the reaction mixture at 130 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by washing the organic layer with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-Iodopyridin-2(1H)-one**. The regioselectivity may yield a mixture of 3-iodo and 5-iodo isomers, requiring careful separation.



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Caption: Proposed workflow for the synthesis of **3-Iodopyridin-2(1H)-one**.

## Biological Activity and Applications in Drug Development

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives have shown a broad spectrum of activities, including anticancer and antiviral properties.

### Anticancer Activity

Pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

**Mechanism of Action: Kinase Inhibition** The pyridin-2(1H)-one core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Kinases targeted by this scaffold include Aurora kinases, Monopolar Spindle 1 (MPS1), and Tropomyosin receptor kinase (TRK).

#### Representative Data for Pyridin-2(1H)-one Analogs

Compound	Target Kinase	IC <sub>50</sub> (nM)	Cancer Cell Line	Reference
Compound 11	CHK1	0.55	MV-4-11 (Leukemia)	
Compound 14q	TRKA	-	KM12 (Colon Cancer)	
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one	MPS1	1,300	-	
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one	Aurora A	7,600	-	
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one	Aurora B	1,100	-	

## Anti-HIV Activity

Certain 3-substituted pyridin-2(1H)-one derivatives have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of viral RNA into DNA.

#### Representative Data for Pyridin-2(1H)-one Analogs

Compound	HIV-1 Strain	IC <sub>50</sub> (nM)	Assay Type	Reference
L-697,639	Wild Type	19	Enzyme Assay	
L-697,661	Wild Type	-	Cell Culture (95% inhibition at 25-50 nM)	
F2 (imidazo[1,2-a]pyridine scaffold)	Wild Type	2,554	Enzyme Assay	

## Experimental Protocols for Biological Assays

### Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for determining the inhibitory activity of a compound against a specific kinase.

#### Materials:

- Kinase of interest (e.g., MPS1, Aurora A)
- Fluorescently labeled peptide substrate
- ATP
- Test compound (e.g., **3-Iodopyridin-2(1H)-one**)
- Assay buffer
- Microplate reader capable of detecting fluorescence

**Procedure:**

- Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a termination buffer.
- Analyze the reaction products using a microplate reader. The assay measures the conversion of the peptide substrate to its phosphorylated form, which results in a change in its mobility in a microfluidic device.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## HIV-1 Reverse Transcriptase Assay (Colorimetric)

This protocol outlines a method for evaluating the inhibitory effect of compounds on HIV-1 reverse transcriptase activity.

**Materials:**

- Recombinant HIV-1 Reverse Transcriptase
- Template-primer (e.g., poly(A)·oligo(dT))
- Deoxynucleotide triphosphate (dNTP) mix, including digoxigenin- and biotin-labeled dUTP
- Test compound
- Lysis buffer
- Anti-digoxigenin-peroxidase antibody

- Peroxidase substrate (e.g., ABTS)
- Microplate reader

Procedure:

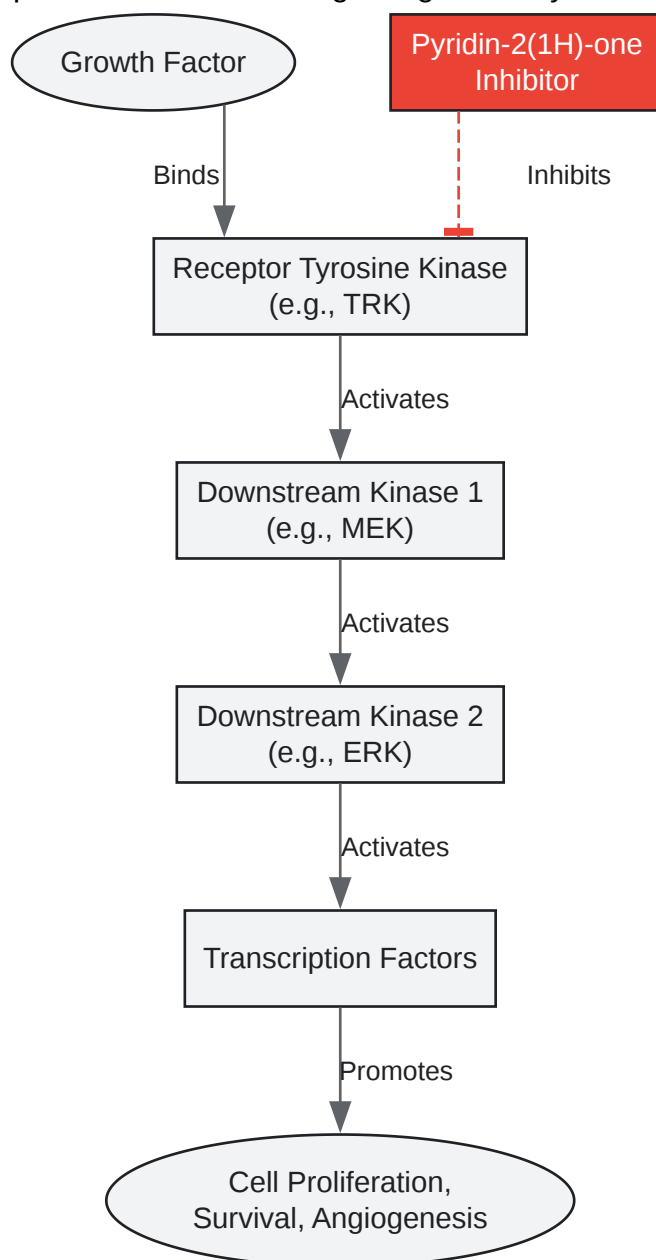
- Prepare a reaction mixture containing the template-primer, dNTP mix, and reaction buffer.
- Add the test compound at various concentrations.
- Initiate the reaction by adding the HIV-1 reverse transcriptase.
- Incubate the mixture to allow for DNA synthesis.
- Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
- Add an anti-digoxigenin-peroxidase antibody, which binds to the digoxigenin-labeled dUTP incorporated into the DNA.
- Add the peroxidase substrate and measure the absorbance using a microplate reader. The color intensity is proportional to the RT activity.
- Calculate the percentage of inhibition and determine the  $IC_{50}$  value.

## Signaling Pathways

The biological effects of pyridin-2(1H)-one derivatives are often mediated through the inhibition of key signaling pathways. As potent kinase inhibitors, these compounds can block cascades that are essential for cell growth, proliferation, and survival.



## Representative Kinase Signaling Pathway Inhibition

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Caption: Inhibition of a generic kinase signaling cascade by a pyridin-2(1H)-one derivative.

## Spectroscopic and Structural Data

Detailed experimental spectroscopic and crystal structure data for **3-Iodopyridin-2(1H)-one** are not readily available in the surveyed literature. Analysis of related structures, such as 3-iodopyridine, provides expected spectral characteristics.

#### Expected Spectroscopic Features:

- <sup>1</sup>H NMR: Signals corresponding to the protons on the pyridinone ring would be expected. The iodine atom would likely cause a downfield shift of the adjacent proton.
- <sup>13</sup>C NMR: Signals for the five carbon atoms of the pyridinone ring would be present. The carbon atom bonded to the iodine would show a characteristic chemical shift.
- IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch (amide), and C-I stretch would be anticipated.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic isotopic pattern for the presence of iodine.

## Conclusion

**3-Iodopyridin-2(1H)-one** is a compound of significant interest due to the established and diverse biological activities of its core pyridin-2(1H)-one scaffold. While specific experimental data for this particular molecule is sparse, its potential as a kinase inhibitor for anticancer applications or as a reverse transcriptase inhibitor for antiviral therapies is noteworthy. The synthetic methodologies and biological assay protocols described herein provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of **3-Iodopyridin-2(1H)-one** and its derivatives. Further research is warranted to fully characterize this compound and explore its specific biological activities.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodopyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181410#cas-number-for-3-iodopyridin-2-1h-one\]](https://www.benchchem.com/product/b181410#cas-number-for-3-iodopyridin-2-1h-one)

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